Methyl trans,trans-9,15-octadecadienoate, commonly known as linolelaidic acid methyl ester, is a fatty acid methyl ester characterized by its unique structure featuring two trans double bonds at the 9th and 15th carbon positions of the octadecadienoate chain. Its molecular formula is , and it has a molecular weight of approximately 294.47 g/mol. This compound is a derivative of linoleic acid, an essential polyunsaturated omega-6 fatty acid, and is primarily utilized in various biochemical and industrial applications due to its distinct properties and reactivity .
Research indicates that methyl trans,trans-9,15-octadecadienoate may have significant biological activities. It is studied for its potential roles in cellular metabolism and effects on cell membranes. Specifically, it may influence membrane fluidity and function, which could affect various biochemical pathways. Preliminary studies also suggest potential anti-inflammatory and anti-cancer properties, although more research is needed to fully elucidate these effects .
Methyl trans,trans-9,15-octadecadienoate can be synthesized through several methods:
Methyl trans,trans-9,15-octadecadienoate has diverse applications across various fields:
Methyl trans,trans-9,15-octadecadienoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
Methyl 9(Z),12(E)-octadecadienoate | Cis-trans Isomer | Contains cis double bonds at positions 9 and 12 |
Methyl cis,cis-9,12-octadecadienoate | Cis-cis Isomer | Both double bonds are in cis configuration |
Methyl (E,E)-9,12-octadecadienoate | Trans-trans Isomer | Similar to methyl trans,trans-9,15-octadecadienoate but with different double bond positions |
Methyl (Z,Z)-9,12-octadecadienoate | Cis-cis Isomer | Natural form found in many vegetable oils |
What sets methyl trans,trans-9,15-octadecadienoate apart from these similar compounds is its specific configuration of double bonds (both in the trans configuration) at positions 9 and 15. This unique arrangement influences its biological activity and chemical reactivity differently compared to its cis counterparts or other structural variations .